N-Succinimidyloxycarbonylheptyl Methanethiosulfonate

Overview

Description

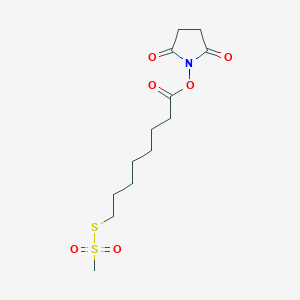

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate is a biochemical reagent widely used in scientific research. It is known for its ability to modify proteins and enzymes, making it a valuable tool in proteomics and biochemistry. The compound has a molecular formula of C13H21NO6S2 and a molecular weight of 351.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyloxycarbonylheptyl Methanethiosulfonate typically involves the reaction of heptyl methanethiosulfonate with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and thiols to form stable amide and thioether bonds.

Oxidation Reactions: The methanethiosulfonate group can be oxidized to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophiles: Amines, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Solvents: Dichloromethane, dimethyl sulfoxide (DMSO)

Conditions: Room temperature to moderate heating (25-60°C)

Major Products

Amide Bonds: Formed with amines

Thioether Bonds: Formed with thiols

Sulfonic Acids: Formed under oxidizing conditions

Scientific Research Applications

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate is used in various scientific research applications:

Protein Modification: It is used to introduce functional groups into proteins, enabling the study of protein structure and function.

Enzyme Inhibition: The compound can inhibit specific enzymes by modifying active site residues.

Cross-Linking: It acts as a cross-linker to stabilize protein-protein interactions.

Bioconjugation: Used in the conjugation of biomolecules for diagnostic and therapeutic purposes

Mechanism of Action

The mechanism of action of N-Succinimidyloxycarbonylheptyl Methanethiosulfonate involves the formation of covalent bonds with target molecules. The succinimide group reacts with primary amines to form stable amide bonds, while the methanethiosulfonate group reacts with thiols to form thioether bonds. These reactions modify the target molecules, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Another protein cross-linker with similar reactivity.

N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Used for bioconjugation, similar to N-Succinimidyloxycarbonylheptyl Methanethiosulfonate.

N-Succinimidyl iodoacetate (SIA): A reagent for protein modification.

Uniqueness

This compound is unique due to its dual reactivity, allowing it to form both amide and thioether bonds. This versatility makes it a valuable tool in various biochemical applications .

Biological Activity

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate (N-SMCC) is a compound utilized primarily in bioconjugation processes, particularly for protein crosslinking. This article delves into its biological activity, mechanisms of action, and applications based on available research findings.

Chemical Structure and Properties

N-SMCC is characterized by its methanethiosulfonate functional group, which plays a crucial role in its reactivity with thiol groups in proteins. The presence of the succinimide moiety enhances its stability and solubility in aqueous solutions, making it suitable for various biochemical applications.

N-SMCC functions as a crosslinking agent by forming covalent bonds between proteins through thiol groups. This process is vital for creating stable protein conjugates, which can be used in drug delivery systems, vaccine development, and diagnostic assays. The mechanism involves the following steps:

- Activation : The N-succinimidyl group reacts with the thiol group of cysteine residues in proteins.

- Crosslinking : This reaction results in the formation of a stable thioether bond, effectively linking two protein molecules.

Crosslinking Efficacy

N-SMCC has been shown to effectively crosslink various proteins, enhancing their therapeutic potential. Studies indicate that the efficiency of crosslinking can vary depending on the concentration of N-SMCC and the nature of the target proteins.

Case Studies

- Protein Conjugation for Drug Delivery : In one study, N-SMCC was used to conjugate a therapeutic peptide to an antibody, significantly improving the peptide's stability and bioavailability in vivo.

- Vaccine Development : Another investigation demonstrated that N-SMCC-mediated conjugation of antigens to carrier proteins resulted in enhanced immunogenicity, leading to stronger immune responses in animal models.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Protein Crosslinking | Forms stable thioether bonds with thiol-containing proteins | |

| Drug Delivery | Increases stability and efficacy of therapeutic peptides | |

| Vaccine Efficacy | Enhances immune response through antigen conjugation |

Safety and Toxicity

Research indicates that N-SMCC exhibits low toxicity profiles when used within recommended concentrations. However, further studies are required to fully assess its long-term effects and safety in clinical applications.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 8-methylsulfonylsulfanyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO6S2/c1-22(18,19)21-10-6-4-2-3-5-7-13(17)20-14-11(15)8-9-12(14)16/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKUXMFKVQNCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401240 | |

| Record name | N-Succinimidyloxycarbonylheptyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887407-50-3 | |

| Record name | N-Succinimidyloxycarbonylheptyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.